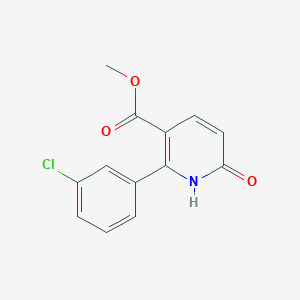
Methyl 2-(3-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate is a chemical compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a chlorophenyl group, a carboxylate ester, and a dihydropyridine ring. Dihydropyridines are known for their diverse biological activities and are commonly used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves the condensation of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired dihydropyridine derivative. The reaction mechanism involves the formation of an intermediate enamine, which undergoes cyclization to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.
Reduction: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(3-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(3-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-bromophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate
- Methyl 2-(3-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate
- Methyl 2-(3-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate
Uniqueness
Methyl 2-(3-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs.
Properties
Molecular Formula |
C13H10ClNO3 |
|---|---|
Molecular Weight |
263.67 g/mol |
IUPAC Name |
methyl 2-(3-chlorophenyl)-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C13H10ClNO3/c1-18-13(17)10-5-6-11(16)15-12(10)8-3-2-4-9(14)7-8/h2-7H,1H3,(H,15,16) |
InChI Key |
PJWIGCGKRMAQAM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(NC(=O)C=C1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanamine](/img/structure/B13019999.png)
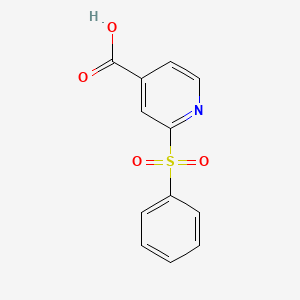
![dimethyl({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine](/img/structure/B13020007.png)
![1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13020013.png)
![tert-butyl 3-{bis[(tert-butoxy)carbonyl]amino}-5-(bromomethyl)-1H-indazole-1-carboxylate](/img/structure/B13020019.png)
![5-iodo-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13020021.png)
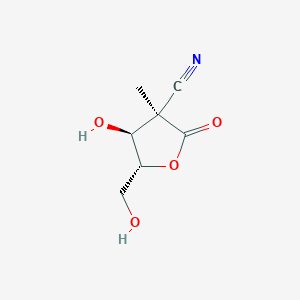
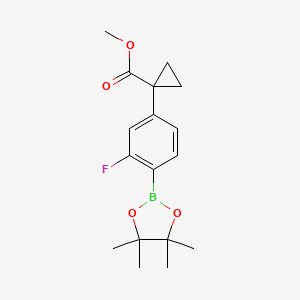
![6,10-Dioxa-2-azaspiro[4.5]decan-1-one](/img/structure/B13020052.png)
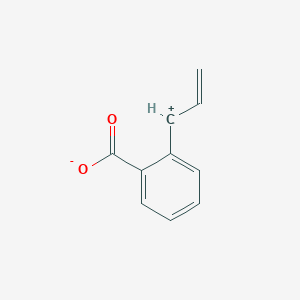
![1-Benzyl-1-azaspiro[4.5]decan-8-amine](/img/structure/B13020064.png)
![(4aR,6R,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridine-6-carboxylic acid](/img/structure/B13020071.png)
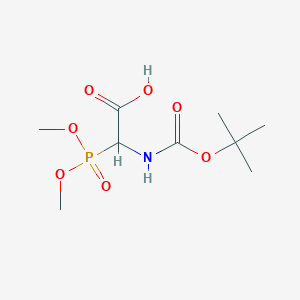
![6-Bromo-3-iodo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13020081.png)
